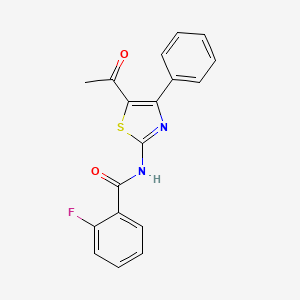

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O2S/c1-11(22)16-15(12-7-3-2-4-8-12)20-18(24-16)21-17(23)13-9-5-6-10-14(13)19/h2-10H,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKRDKSNLCZEKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide typically involves the formation of the thiazole ring followed by the introduction of the acetyl and phenyl groups. One common method involves the reaction of 2-fluorobenzoyl chloride with 5-acetyl-4-phenylthiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antitumor Activity

One of the primary applications of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide is its potential as an antitumor agent. Research indicates that thiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have been shown to inhibit cell proliferation in breast cancer models, demonstrating IC50 values ranging from 1.52 to 9.60 μM . This suggests that this compound could be a promising candidate for further development in cancer therapy.

Table 1: Cytotoxicity Data of Thiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 1.52 |

| Compound B | HepG2 | 2.01 |

| This compound | TBD |

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various pathogens. For example, certain thiazole-based compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them valuable in the development of new antibiotics .

Enzyme Inhibition

Another critical application is the inhibition of specific enzymes related to disease pathways. Research has highlighted that thiazole derivatives can act as inhibitors of histone demethylase LSD1, which is implicated in several cancers . The inhibition of this enzyme could provide a novel therapeutic approach for treating malignancies characterized by aberrant histone methylation.

Table 2: Enzyme Inhibition Activity

| Compound Name | Target Enzyme | IC50 (μM) |

|---|---|---|

| Compound C | LSD1 | 0.046 |

| Compound D | LSD1 | 0.065 |

| This compound | TBD |

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. Structural characterization through techniques such as X-ray crystallography reveals insights into the molecular interactions and stability of the compound . Understanding the crystal structure aids in predicting its reactivity and interaction with biological targets.

Case Studies and Research Findings

Several studies have focused on the biological activities of thiazole derivatives:

- Antitumor Activity : A study reported that specific thiazole compounds exhibited strong cytotoxicity against MCF-7 and HepG2 cell lines with IC50 values significantly lower than standard chemotherapeutics like Taxol .

- Antimicrobial Efficacy : Research highlighted that thiazole derivatives displayed broad-spectrum antimicrobial activity, suggesting their potential as lead compounds in antibiotic development .

- Enzyme Inhibition : Investigations into the inhibition of LSD1 by thiazole compounds revealed promising results, indicating a pathway for therapeutic intervention in cancers associated with histone modification abnormalities .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Analytical Comparisons :

- IR Spectroscopy : Amide C=O stretches (~1650–1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) are consistent across analogues. The acetyl group in the target compound introduces an additional C=O peak (~1700–1750 cm⁻¹) .

- NMR : The 2-fluorobenzamide moiety shows distinct ¹⁹F NMR shifts (e.g., δ -110 to -120 ppm for ortho-F), while the 4-phenyl group in the thiazole ring generates aromatic multiplet signals at δ 7.2–7.6 ppm .

Physicochemical and Crystallographic Properties

- Crystal Packing : Fluorine and acetyl groups influence intermolecular interactions. For example, ’s compound forms centrosymmetric dimers via N–H···N bonds, while the target’s acetyl group may participate in C=O···H–C interactions, altering crystal lattice stability .

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide is a compound that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The thiazole ring is crucial for the compound's biological activity, and modifications to this structure can significantly influence its pharmacological properties.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Acetylation of thiazole | Formation of 5-acetyl-4-phenylthiazole |

| 2 | Reaction with fluorobenzoyl chloride | Formation of this compound |

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its inhibition of key enzymes and potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with thiazole moieties exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For instance, similar thiazole derivatives have shown IC50 values in the low micromolar range, suggesting promising activity against AChE .

Antitumor Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example:

- MCF-7 Cells : Treatment with the compound resulted in a marked increase in apoptotic cells compared to controls (37.11% vs. 1.36%) after 24 hours .

- Mechanism : The compound appears to disrupt the balance between cell proliferation and apoptosis, a common target in cancer therapy.

Case Studies and Research Findings

Several studies have reported on the biological effects of thiazole derivatives similar to this compound:

- Alzheimer's Disease Models : Compounds with similar structures were tested for their ability to cross the blood-brain barrier and inhibit AChE effectively .

- Cancer Cell Lines : Various thiazole derivatives have been tested against different cancer cell lines, showing varying degrees of cytotoxicity and apoptosis induction .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 5-acetyl-4-phenyl-1,3-thiazol-2-amine with 2-fluorobenzoyl chloride in pyridine as both solvent and base. The reaction is stirred overnight at room temperature, followed by neutralization with NaHCO₃ and purification via recrystallization (e.g., methanol) . TLC is used to monitor reaction progress.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed to resolve the crystal structure. Key interactions include classical hydrogen bonds (e.g., N–H···N) forming centrosymmetric dimers and non-classical C–H···F/O interactions. These stabilize the crystal lattice, as observed in related thiazole-benzamide derivatives . Refinement uses riding models for hydrogen atoms with fixed bond lengths (C–H = 0.93 Å, N–H = 0.86 Å) .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) identifies functional groups (e.g., acetyl, fluorophenyl). Infrared (IR) spectroscopy confirms amide C=O stretching (~1650–1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while SC-XRD provides definitive stereochemical data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for thiazole-benzamide derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer potency) may arise from structural variations (e.g., substituent electronegativity) or assay conditions. Systematic SAR studies should compare derivatives with controlled modifications (e.g., fluorine vs. chlorine at specific positions). Validate findings using standardized assays (e.g., MTT for cytotoxicity) and replicate results across multiple cell lines .

Q. What strategies optimize reaction yields for synthesizing fluorinated thiazole-benzamide derivatives?

- Methodological Answer : Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.

- Catalysis : Triethylamine or DMAP can accelerate acylation.

- Temperature control : Reflux (e.g., 80°C) improves kinetics but may require shorter reaction times to avoid side products .

Q. How do fluorine substituents influence the compound’s pharmacological and physicochemical properties?

- Methodological Answer : Fluorine increases lipophilicity (logP) and metabolic stability via C–F bond inertness. It also enhances binding affinity to hydrophobic enzyme pockets (e.g., PFOR inhibition in anaerobic organisms). Computational modeling (e.g., DFT) can predict electronic effects on amide resonance and charge distribution .

Q. What crystallographic parameters indicate potential polymorphism in this compound?

- Methodological Answer : Polymorph screening via solvent-drop grinding or temperature-gradient crystallization identifies distinct packing motifs. Key parameters include unit cell dimensions, space group symmetry, and hydrogen-bonding networks. Differential scanning calorimetry (DSC) detects thermal phase transitions .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : Enzymatic assays (e.g., spectrophotometric PFOR activity tests) measure NADH oxidation rates. Competitive inhibition is confirmed via Lineweaver-Burk plots. Molecular docking (e.g., AutoDock Vina) predicts binding poses, while site-directed mutagenesis validates key residues in the enzyme active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.